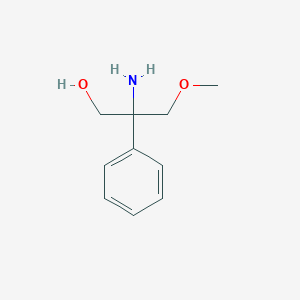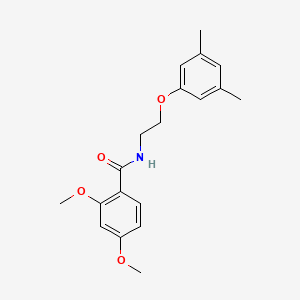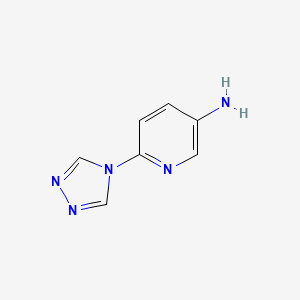![molecular formula C15H16BrN3O4S2 B2710402 2-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide CAS No. 2034334-61-5](/img/structure/B2710402.png)
2-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide is a complex organic molecule characterized by its unique structure and chemical properties. This compound features a bromine atom, a sulfonamide group, and a benzothiadiazole core, making it significant in various chemical and biological research applications.
Synthetic Routes and Reaction Conditions:
Bromination: : The synthesis often starts with the bromination of an appropriate precursor. This involves reacting a benzene derivative with bromine under controlled conditions to introduce the bromine atom.
Formation of Benzothiadiazole: : The next step includes forming the benzothiadiazole ring. This can be achieved through cyclization reactions involving thioamides and dinitrogen derivatives under high temperature and acidic or basic conditions.
Sulfonamide Formation: : Finally, the compound is synthesized by introducing the sulfonamide group. This is generally done by reacting the amine with sulfonyl chlorides in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods:
In industrial settings, these reactions are often scaled up using continuous flow reactors or batch reactors, ensuring high yields and purity. Optimized reaction conditions, such as temperature, pressure, and catalyst concentration, are maintained to ensure efficient production.
Types of Reactions:
Oxidation and Reduction: : The compound can undergo oxidation reactions, where specific functional groups are oxidized to form new derivatives. Similarly, reduction reactions can modify the benzothiadiazole core.
Substitution Reactions: : Substitution reactions, especially electrophilic and nucleophilic substitutions, are significant for functionalizing the benzene ring.
Condensation and Coupling Reactions: : These reactions are vital for forming complex molecules by coupling with other chemical entities, thus expanding the scope of its applications.
Common Reagents and Conditions:
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Like lithium aluminum hydride or sodium borohydride.
Bases and Acids: : Sodium hydroxide, hydrochloric acid, etc., are used for various condensation and substitution reactions.
Major Products Formed:
The products formed from these reactions typically include oxidized or reduced derivatives, substituted benzenes, and complex conjugates formed through condensation reactions.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide has extensive applications in various fields:
Chemistry: : Used as an intermediate in organic synthesis and as a building block for creating more complex molecules.
Biology: : Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: : Explored for drug design and development due to its unique structural features that can be fine-tuned for desired biological activity.
Industry: : Employed in materials science for creating advanced polymers, dyes, and other functional materials.
Wirkmechanismus
The compound exerts its effects through interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The benzothiadiazole core is often responsible for its biological activity, interacting with cellular pathways and influencing processes like cell proliferation, apoptosis, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Compared to other sulfonamide and benzothiadiazole derivatives, 2-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity. Similar compounds might include:
N-(2-(benzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide
2-bromo-N-ethylbenzenesulfonamide
3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-amine
These compounds share structural similarities but differ in functional groups, influencing their specific properties and applications.
Eigenschaften
IUPAC Name |
2-bromo-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O4S2/c1-18-13-7-3-4-8-14(13)19(25(18,22)23)11-10-17-24(20,21)15-9-5-2-6-12(15)16/h2-9,17H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYJIFDFRXHRJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid](/img/structure/B2710320.png)
![methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B2710322.png)


![4-Methyl-2-phenyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2710328.png)
![[(1,1-Dioxo-1lambda6-thiolan-3-yl)(propyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2710329.png)
![4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-N-(2-pyridinylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2710333.png)


![4-(benzenesulfonyl)-N-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1,3-oxazol-5-amine](/img/structure/B2710337.png)

![rac-(1R,2S,3R,4S)-3-phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2710340.png)


